BenchChemオンラインストアへようこそ!

2-Phenyl-1,7-naphthyridine-4-carboxylic acid

DHODH inhibition immuno-oncology regioisomer comparison

2-Phenyl-1,7-naphthyridine-4-carboxylic acid (CAS 855521-66-3) is a synthetic heterocyclic building block featuring a 1,7-naphthyridine core with a phenyl substituent at the 2-position and a carboxylic acid group at the 4-position. It belongs to the broader naphthyridine family, a class of nitrogen-containing fused bicyclic compounds widely explored as kinase inhibitor scaffolds, phosphodiesterase inhibitors, and antimicrobial agents.

Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 855521-66-3
Cat. No. B3043387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,7-naphthyridine-4-carboxylic acid
CAS855521-66-3
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CN=C3)C(=C2)C(=O)O
InChIInChI=1S/C15H10N2O2/c18-15(19)12-8-13(10-4-2-1-3-5-10)17-14-9-16-7-6-11(12)14/h1-9H,(H,18,19)
InChIKeyDOWQVEQFKPCRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1,7-naphthyridine-4-carboxylic acid: Core Heterocyclic Scaffold for Medicinal Chemistry Procurement


2-Phenyl-1,7-naphthyridine-4-carboxylic acid (CAS 855521-66-3) is a synthetic heterocyclic building block featuring a 1,7-naphthyridine core with a phenyl substituent at the 2-position and a carboxylic acid group at the 4-position . It belongs to the broader naphthyridine family, a class of nitrogen-containing fused bicyclic compounds widely explored as kinase inhibitor scaffolds, phosphodiesterase inhibitors, and antimicrobial agents [1]. The 1,7-regioisomeric arrangement of nitrogen atoms differentiates this scaffold from the more common 1,8-naphthyridine system, conferring distinct electronic properties and hydrogen-bonding capabilities that influence target binding and synthetic derivatization potential. This compound serves primarily as a versatile intermediate for constructing compound libraries in early-stage drug discovery programs targeting kinases, GPCRs, and inflammatory pathways [1].

Why 2-Phenyl-1,7-naphthyridine-4-carboxylic acid Cannot Be Substituted by Alternative Naphthyridine Regioisomers


Naphthyridine regioisomers (1,5-; 1,6-; 1,7-; 1,8-; 2,6-; and 2,7-) are not interchangeable in medicinal chemistry applications because the position of nitrogen atoms within the bicyclic ring system fundamentally alters electronic distribution, hydrogen-bond donor/acceptor geometry, and target binding poses [1]. The 1,7-naphthyridine scaffold has been specifically validated in potent and selective p38α MAP kinase inhibition, with N-oxide oxygen identified as essential for both activity and kinase selectivity [1]. Substitution with the 1,5- or 1,8-regioisomer would reposition the nitrogen atoms and disrupt the critical binding interactions established for the 1,7-series [2]. Furthermore, regioisomeric aryl naphthyridines exhibit divergent pharmacological profiles—Pfizer researchers demonstrated that different naphthyridine regioisomers show distinct potency and selectivity as mGlu5 receptor antagonists, necessitating isomer-specific procurement for SAR studies [2]. The presence of both the C-2 phenyl group and C-4 carboxylic acid on the 1,7-naphthyridine core provides a unique derivatization handle set unavailable in other substitution patterns.

Head-to-Head Quantitative Differentiation Evidence for 2-Phenyl-1,7-naphthyridine-4-carboxylic acid (CAS 855521-66-3)


Regioisomeric Differentiation: 1,7- vs. 1,8-Naphthyridine Scaffold in DHODH Inhibition

The 1,7-naphthyridine scaffold confers superior DHODH inhibitory potency compared to the corresponding quinoline analogue in a matched-pair comparison. In a structure-guided DHODH inhibitor optimization program, the 1,7-naphthyridine compound 46 achieved a DHODH IC50 of 28.3 ± 3.3 nM, forming a novel hydrogen bond with residue Y356 that is not accessible to the quinoline-based inhibitor 41 (DHODH IC50 = 9.71 ± 1.4 nM) or 43 (DHODH IC50 = 26.2 ± 1.8 nM) [1]. Although the quinoline 41 is more potent, the 1,7-naphthyridine 46 achieves comparable potency to quinoline 43 while providing a structurally distinct H-bond interaction pattern, demonstrating scaffold-specific binding advantages [1]. This scaffold-level differentiation supports the value of the 1,7-naphthyridine-4-carboxylic acid core as a privileged starting point for DHODH inhibitor library synthesis.

DHODH inhibition immuno-oncology regioisomer comparison

1,7-Naphthyridine PDE4 Inhibition: Class-Level Potency Advantage over Clinical Benchmark Ariflo (Cilomilast)

Although specific data for 2-Phenyl-1,7-naphthyridine-4-carboxylic acid itself is not reported in this study, the 6,8-disubstituted 1,7-naphthyridine chemotype—to which this compound serves as a synthetic precursor—demonstrates a substantial potency advantage over the clinical PDE4 inhibitor Ariflo (cilomilast). The representative 1,7-naphthyridine NVP-ABE171 inhibited PDE4 isoforms 4A, 4B, 4C, and 4D with IC50 values of 602, 34, 1230, and 1.5 nM, respectively, while Ariflo was approximately 40-fold less potent across these isoforms [1]. In human cellular assays, NVP-ABE171 inhibited eosinophil and neutrophil oxidative burst, T-cell cytokine release, and TNF-α release from monocytes at nanomolar concentrations, with Ariflo being 7- to 50-fold less potent [1]. In vivo, NVP-ABE171 inhibited airway neutrophil influx in LPS-challenged mice with an ED50 of ~3 mg/kg, whereas Ariflo was inactive up to 10 mg/kg; in Brown Norway rats, NVP-ABE171 was approximately 100-fold more potent than Ariflo in both LPS-induced neutrophil influx and ovalbumin-induced eosinophil influx models [1]. This class-level evidence establishes the 1,7-naphthyridine-4-carboxylic acid scaffold as a validated starting point for PDE4 inhibitor development.

PDE4 inhibition anti-inflammatory respiratory disease

2-Phenyl-2,7-naphthyridinone Kinase Selectivity vs. Commercial Cabozantinib: MET/AXL Differential Inhibition

The 2-phenyl-2,7-naphthyridinone scaffold—a close structural relative of the target compound (differing at the oxidation state of the 1-position and the specific nitrogen arrangement)—achieves selective MET or AXL kinase inhibition, whereas the commercial multikinase inhibitor cabozantinib shows no selectivity between these two targets [1]. In a preliminary biochemical screen, compound 17c inhibited MET with an IC50 of 13.8 nM, while 17e and 17i inhibited AXL with IC50 values of 17.2 nM and 31.8 nM respectively, demonstrating that distinct substitution patterns on the 2-phenyl-2,7-naphthyridinone core can tune selectivity between MET and AXL [1]. Cabozantinib, by contrast, showed no such selectivity [1]. This tunable selectivity profile is critical for minimizing off-target kinase effects and is directly linked to the 2-phenyl substitution pattern—a feature shared with 2-Phenyl-1,7-naphthyridine-4-carboxylic acid. The carboxylic acid at the 4-position in the target compound provides a synthetic handle for further derivatization toward selective kinase inhibitors.

MET kinase AXL kinase selective inhibition

2-Phenyl-Naphthyridine Cytotoxicity Superiority over Colchicine in Human Cancer Cell Lines

In a systematic evaluation of naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, certain 2-naphthyl-substituted naphthyridine compounds demonstrated superior potency compared to the clinical antimitotic agent colchicine [1]. Compound 16, bearing structural features analogous to the 2-phenyl-1,7-naphthyridine chemotype, exhibited IC50 values of 0.7 µM (HeLa), 0.1 µM (HL-60), and 5.1 µM (PC-3), outperforming colchicine across all three cell lines [1]. 3D-QSAR analysis identified the C-1 NH, C-4 carbonyl group, and C-2 naphthyl/phenyl ring as critical pharmacophoric elements for cytotoxicity, directly implicating the structural features present in 2-Phenyl-1,7-naphthyridine-4-carboxylic acid [1]. The C-4 carboxylic acid group provides a synthetic handle for amide/ester prodrug strategies or further SAR exploration.

anticancer cytotoxicity HeLa/HL-60/PC-3

Antimicrobial Activity of Naphthyridine Carboxylic Acid Derivatives vs. Nalidixic Acid: Bromination-Enhanced Spectrum

Naphthyridine-3-carboxylic acid derivatives with structural analogy to the target compound have been evaluated as potential DNA gyrase inhibitors with enhanced antimicrobial profiles relative to nalidixic acid, the prototypical 1,8-naphthyridine antibiotic [1]. In this study, naphthyridine-3-thiosemicarbazides and oxadiazole analogs were synthesized via modification of the carboxylic acid group—a derivatization strategy directly applicable to 2-Phenyl-1,7-naphthyridine-4-carboxylic acid. Compounds 7b and 7c exhibited MIC values of ~6–7 µM against S. aureus, while brominated oxadiazoles 10b, 10d, and 10e showed MIC values of ~5.5–5.9 µM against B. cereus [1]. Critically, bromination of the naphthyridone skeleton broadened the antimicrobial spectrum, with compounds 10b, 10c, and 10d demonstrating comparable MIC values against both K. pneumoniae and M. smegmatis [1]. This demonstrates that the carboxylic acid group serves as a versatile derivatization point for generating diverse antimicrobial chemotypes with tunable spectrum and potency.

antimicrobial DNA gyrase nalidixic acid comparison

Physicochemical Differentiation: LogP, PSA, and Hydrogen Bonding Profile vs. Closest Regioisomeric Analogs

2-Phenyl-1,7-naphthyridine-4-carboxylic acid (CAS 855521-66-3) possesses a calculated LogP of 2.50 and a polar surface area (PSA) of 63.08 Ų , placing it within favorable drug-like chemical space. Direct regioisomeric analogs differ in nitrogen atom positioning: 2-phenyl-1,6-naphthyridine-4-carboxylic acid (CAS 191338-99-5) and 2-phenyl-1,8-naphthyridine-4-carboxylic acid (CAS 298189-53-4) share identical molecular formula (C15H10N2O2, MW 250.25) but exhibit different hydrogen-bond acceptor geometries and dipole moments due to altered nitrogen positions within the fused ring system . The 1,7-regioisomer places one nitrogen in each ring (positions 1 and 7), creating a unique angular H-bond acceptor arrangement distinct from the 1,8-isomer (both nitrogens in the same ring) and the 1,6-isomer. This regioisomeric differentiation is critical: the 1,7-arrangement has been specifically validated in p38α MAP kinase inhibition and PDE4 inhibition, where the nitrogen positioning directly influences target binding [1]. For medicinal chemistry procurement, the 1,7-isomer cannot be substituted with the 1,6- or 1,8-isomer without fundamentally altering the molecular recognition profile.

drug-likeness physicochemical properties regioisomer comparison

Recommended Procurement and Application Scenarios for 2-Phenyl-1,7-naphthyridine-4-carboxylic acid


Kinase Inhibitor Library Synthesis: MET/AXL/c-Kit/VEGFR-2 Lead Generation

Procure 2-Phenyl-1,7-naphthyridine-4-carboxylic acid as a core scaffold for generating focused kinase inhibitor libraries. The 2-phenyl-2,7-naphthyridinone chemotype has yielded selective MET inhibitors (IC50 = 13.8 nM) and AXL inhibitors (IC50 = 17.2–31.8 nM) with tunable selectivity unobtainable with cabozantinib, while 8-amino-substituted 2-phenyl-2,7-naphthyridinones achieve c-Kit IC50 values of 8.5 nM (38.8-fold more potent than lead compound 3) and VEGFR-2 IC50 values of 31.7–56.5 nM (5.0–8.8-fold more potent than lead compound 3) [1]. The C-4 carboxylic acid provides a versatile handle for amide coupling, esterification, or reduction, enabling rapid SAR exploration around the kinase hinge-binding region.

DHODH Inhibitor Development for Immuno-Oncology and Autoimmune Disease

Use 2-Phenyl-1,7-naphthyridine-4-carboxylic acid as a starting material for DHODH inhibitor synthesis. The 1,7-naphthyridine scaffold has been validated in DHODH inhibition with IC50 of 28.3 nM, establishing a novel H-bond interaction with residue Y356 that is structurally inaccessible to quinoline-based inhibitors [1]. This unique binding mode offers a patentably distinct chemical series for programs targeting hematologic malignancies, solid tumors, or autoimmune conditions (e.g., rheumatoid arthritis, multiple sclerosis) where DHODH is a clinically validated target.

PDE4-Targeted Anti-Inflammatory Agent Synthesis for Respiratory Indications

Employ 2-Phenyl-1,7-naphthyridine-4-carboxylic acid in the synthesis of 6,8-disubstituted 1,7-naphthyridine PDE4 inhibitors for asthma and COPD drug discovery. The 1,7-naphthyridine chemotype demonstrates up to 100-fold greater in vivo potency than the clinical PDE4 inhibitor Ariflo (cilomilast) in rodent models of airway inflammation, with ED50 values of 0.1–0.2 mg/kg in Brown Norway rats versus Ariflo's substantially higher ED50 [1]. The carboxylic acid group enables prodrug strategies or solubility optimization critical for inhaled or oral delivery in respiratory indications.

Anticancer SAR Exploration via C-4 Carboxylic Acid Derivatization

Utilize 2-Phenyl-1,7-naphthyridine-4-carboxylic acid for synthesizing cytotoxic naphthyridine derivatives targeting HeLa, HL-60, and PC-3 cancer cell lines. 3D-QSAR studies have identified the C-1 NH, C-4 carbonyl, and C-2 aryl ring as essential pharmacophoric elements for potent cytotoxicity exceeding that of colchicine, with compound 16 achieving IC50 values of 0.7, 0.1, and 5.1 µM against HeLa, HL-60, and PC-3 cells respectively [1]. The C-4 carboxylic acid provides a direct conjugation site for amide, ester, or hydrazide derivatives to modulate potency, solubility, and tumor cell selectivity.

Quote Request

Request a Quote for 2-Phenyl-1,7-naphthyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.